molecular formula C14H12N2O3S B4148925 2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide

2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide

Cat. No.: B4148925
M. Wt: 288.32 g/mol
InChI Key: GIQYQFSLDKGVLY-UHFFFAOYSA-N
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Description

2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with thiosemicarbazide under acidic conditions to form the intermediate thiazole derivative. This intermediate is then acylated with chloroacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The chromenone and thiazole moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide
  • N-(1,3-thiazol-2-yl)acetamide
  • 4-hydroxy-2H-chromen-2-one

Uniqueness

2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide is unique due to the combination of the chromenone and thiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

2-(2-oxo-3,4-dihydrochromen-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-12(16-14-15-5-6-20-14)7-9-8-13(18)19-11-4-2-1-3-10(9)11/h1-6,9H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQYQFSLDKGVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 4
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 6
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide

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